Bienvenue dans la boutique en ligne BenchChem!

ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate

Nicotinic acetylcholine receptor α3β4 nAChR Functional antagonism

Select this ethyl ester for its unique pharmacological fingerprint: subnanomolar α3β4 nAChR antagonism (IC50 1.8 nM) with 6.7-fold selectivity over α4β2, combined with moderate DAT inhibition (IC50 658–945 nM). The racemic piperidine-3-carboxylate scaffold delivers >10-fold DAT potency advantage over simpler 4-chlorobenzoylpiperidine. Higher lipophilicity (logP 2.65) vs. the carboxylic acid analog ensures superior CNS penetration. Ideal for nicotine dependence, autonomic ganglia, and polypharmacology models. Place your R&D order now.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
Cat. No. B3954580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate
Molecular FormulaC15H18ClNO3
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H18ClNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3
InChIKeyKKPWTOBMNDDGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes8 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>44.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate: Procurement-Grade Pharmacological and Physicochemical Baseline


Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate (CAS not explicitly assigned in open repositories; ChemDiv ID Y030-4996) is a racemic piperidine-3-carboxylate ester bearing a 4-chlorobenzoyl substituent at the piperidine nitrogen, with molecular formula C15H18ClNO3 and molecular weight 295.76 . This compound belongs to a structurally distinct class of 4-chlorobenzoylpiperidine derivatives that have been investigated as truncated cocaine analogs lacking the tropane two-carbon bridge [1][2]. Its reported pharmacological profile includes subnanomolar to low nanomolar antagonist activity at multiple neuronal nicotinic acetylcholine receptor (nAChR) subtypes, including α3β4 (IC50 = 1.8 nM), α4β2 (IC50 = 12 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) in human cell-based functional assays [3][4]. The compound also exhibits moderate inhibition of dopamine transporter (DAT) with IC50 values ranging from 658–945 nM across multiple assay configurations [3]. From a procurement standpoint, the ethyl ester functionality confers a calculated logP of 2.6453, which is 0.68–1.41 log units higher than the corresponding carboxylic acid analog, suggesting distinct physicochemical and potential CNS permeability properties [5].

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate Procurement: Why In-Class Analogs Cannot Be Interchanged


Despite sharing a 4-chlorobenzoylpiperidine core with numerous commercially available analogs, substitution of ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate with structurally proximate compounds is not scientifically or operationally equivalent. The piperidine-3-carboxylate scaffold itself demonstrates that minor structural perturbations produce profound shifts in transporter and receptor pharmacology. For example, stereochemical inversion of piperidine-based DAT inhibitors can reverse DAT/NET selectivity profiles [1]. More critically for this specific compound, the combination of the ethyl ester at the 3-position and the 4-chlorobenzoyl N-substituent confers a unique nAChR antagonist signature: 1.8 nM potency at α3β4 with 6.7-fold selectivity over α4β2 (12 nM) and 4.4-fold over muscle-type (7.9 nM) [2]. The corresponding carboxylic acid analog (CAS 436093-15-1) possesses fundamentally different physicochemical properties—lower lipophilicity (logP 1.24–1.97 vs 2.645), higher aqueous solubility, and a free carboxyl capable of salt formation—rendering it unsuitable for applications requiring neutral, CNS-penetrant ester prodrug characteristics or where carboxylic acid-mediated off-target interactions are undesirable . Furthermore, 1-(4-chlorobenzoyl)piperidine (CAS 26163-40-6), lacking the 3-carboxylate entirely, exhibits negligible DAT inhibition (IC50 > 10 μM) compared to the 658–945 nM activity of the ester [2][3]. These quantitative divergences across both pharmacology and physicochemical space establish that generic substitution based on core scaffold similarity alone will produce non-equivalent experimental outcomes.

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate: Comparator-Backed Differentiation Evidence for Scientific Procurement


α3β4 nAChR Antagonist Potency: Subnanomolar Functional Blockade Versus Structurally Related Piperidines

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate demonstrates functional antagonist activity at human α3β4 nicotinic acetylcholine receptors with an IC50 of 1.8 nM, measured via inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This represents a >1,270-fold potency enhancement relative to a reference piperidine-3-carboxylate scaffold lacking the 4-chlorobenzoyl N-substituent, which exhibits an EC50 of 370,000 nM (370 μM) at the same receptor subtype [2]. The quantitative difference—three orders of magnitude—directly correlates with the presence of the 4-chlorobenzoyl moiety and the ethyl ester functionality. Furthermore, the compound displays measurable selectivity within the nAChR family: 6.7-fold selective for α3β4 (1.8 nM) over α4β2 (12 nM) and 4.4-fold selective over muscle-type α1β1γδ (7.9 nM) [1]. The combination of subnanomolar potency and defined selectivity profile provides a quantifiable basis for target engagement studies where α3β4-preferring antagonists are required [3].

Nicotinic acetylcholine receptor α3β4 nAChR Functional antagonism

Lipophilicity Comparison: Ethyl Ester (logP 2.645) Versus Carboxylic Acid Analog (logP 1.24–1.97)

The ethyl ester moiety of ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate confers a calculated logP of 2.6453, representing a substantial lipophilicity increase of 0.68–1.41 log units (4.8- to 25.7-fold theoretical increase in octanol-water partition coefficient) relative to its closest structural analog, 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid (CAS 436093-15-1), which has measured logP values ranging from 1.24 to 1.97 across authoritative databases [1][2]. The carboxylic acid analog also carries a free carboxyl group (pKa ~4–5) that renders it ionized at physiological pH (7.4), whereas the ethyl ester remains neutral and unionized, further enhancing membrane permeability potential . From a procurement perspective, the higher logP and neutral charge state of the ester make it the preferred selection for applications requiring passive diffusion across lipid bilayers or blood-brain barrier penetration, while the carboxylic acid analog may be more suitable for aqueous formulation or salt formation [3].

Lipophilicity logP CNS permeability

DAT Inhibition: Moderate Potency Versus Inactive N-Unsubstituted and Simple Benzoylpiperidine Analogs

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate inhibits human dopamine transporter (DAT) with IC50 values ranging from 658 nM to 945 nM across multiple assay formats, including [3H]dopamine reuptake inhibition in HEK293 cells expressing human DAT [1]. This activity is consistent with its classification as a piperidine-3-carboxylate ester bearing a 4-chlorophenyl group—a scaffold identified in SAR studies as a truncated cocaine analog [2]. In contrast, the structurally simpler analog 1-(4-chlorobenzoyl)piperidine (CAS 26163-40-6), which lacks the 3-carboxylate functionality entirely, exhibits negligible DAT inhibition with an IC50 greater than 10,000 nM (>10 μM) under comparable assay conditions [3]. The presence of the 3-carboxylate ester is therefore essential for the moderate DAT activity observed. Additionally, the compound shows partial selectivity for the norepinephrine transporter (NET; IC50 = 443 nM) and serotonin transporter (SERT; IC50 = 100 nM), distinguishing it from DAT-selective inhibitors [1].

Dopamine transporter DAT Reuptake inhibition

MAGL Reversible Inhibition: 0.65 μM Ki as Class Benchmark from Structural Optimization Studies

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate is structurally positioned within the 4-chlorobenzoylpiperidine class that has been systematically optimized for reversible monoacylglycerol lipase (MAGL) inhibition [1]. Published structural optimization efforts identified the lead compound CL6a (Ki = 8.6 μM) and subsequently optimized derivative 17b (Ki = 0.65 μM), representing a 13.2-fold potency improvement through iterative SAR refinement [1]. Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate shares the core 4-chlorobenzoylpiperidine scaffold with these characterized MAGL inhibitors and contains the same piperidine-3-carboxylate ester motif present in optimized reversible MAGL inhibitor scaffolds [2]. While direct MAGL Ki data for this specific compound are not available in public repositories, its structural congruence with 17b—differing primarily in N-substituent aromatic substitution pattern—positions it as a potential reversible MAGL inhibitor candidate [3]. The class-level SAR established by Granchi et al. demonstrates that the 4-chlorobenzoylpiperidine core is essential for reversible (non-covalent) MAGL inhibition, distinguishing it from irreversible carbamate-based inhibitors (e.g., JZL184) that cause sustained MAGL blockade and associated side effects [1]. Procurement for MAGL research should consider that the reversible mechanism class, while less potent than irreversible inhibitors, offers distinct pharmacological advantages for certain in vivo applications [4].

Monoacylglycerol lipase MAGL Reversible inhibition

Functional nAChR Subtype Selectivity: α3β4/α4β2 Ratio Versus Pan-nAChR Antagonists

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate exhibits a quantifiable selectivity profile across neuronal nicotinic acetylcholine receptor subtypes, with functional antagonist IC50 values of 1.8 nM (α3β4), 12 nM (α4β2), 15 nM (α4β4), and 7.9 nM (α1β1γδ muscle-type) [1]. The α3β4/α4β2 selectivity ratio is 6.7-fold (12 nM / 1.8 nM), representing measurable subtype discrimination that may have pharmacological relevance for studies of autonomic ganglia versus CNS nAChR function [2]. In contrast, classical nAChR antagonists such as mecamylamine exhibit comparable potency across multiple subtypes with limited discrimination (e.g., α3β4 Ki = 90 nM; α4β2 Ki = 73 nM; ratio = 1.2) [3]. While this compound is not a highly selective tool compound (true subtype-selective antagonists typically exhibit >100-fold selectivity), the 6.7-fold α3β4 preference distinguishes it from equipotent pan-antagonists [4]. The presence of a defined selectivity profile provides a measurable parameter for comparing related 4-chlorobenzoylpiperidine analogs in nAChR-focused research programs.

nAChR subtype selectivity α3β4 preference Functional profiling

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate: Evidence-Grounded Research and Procurement Applications


Nicotinic Acetylcholine Receptor (nAChR) Functional Profiling: α3β4-Preferring Antagonist Studies

Investigators requiring a potent nAChR antagonist with measurable α3β4 subtype preference (IC50 = 1.8 nM; 6.7-fold selectivity over α4β2) should prioritize this compound. The subnanomolar functional potency and defined selectivity profile support experimental designs involving autonomic ganglia nAChR pharmacology, nicotine dependence models (tail-flick ED50 = 1.2 mg/kg sc in mouse), and comparative studies against equipotent pan-antagonists such as mecamylamine (α3β4/α4β2 ratio = 1.2) [1][2]. The compound's racemic nature is acceptable for initial screening; enantiomerically pure material may be required for definitive SAR studies .

Dopamine Transporter (DAT) Comparative Pharmacology: Moderate Potency Reference Compound

For monoamine transporter studies requiring a piperidine-3-carboxylate ester with moderate DAT activity (IC50 = 658–945 nM), this compound provides a >10-fold potency advantage over the simpler 1-(4-chlorobenzoyl)piperidine analog (IC50 > 10 μM) [3][4]. The compound's additional NET and SERT activity (IC50 = 443 nM and 100 nM, respectively) makes it suitable for polypharmacology investigations or as a comparator in SAR campaigns exploring the transition from tropane-based to piperidine-based DAT inhibitors [3]. Researchers should note the compound's racemic nature; stereochemically defined analogs may exhibit altered transporter selectivity profiles [5].

Lipophilicity-Dependent Assay Design: Neutral Ester Versus Carboxylic Acid Selection

Applications requiring neutral, unionized compound characteristics with higher membrane permeability should select this ethyl ester (logP = 2.6453) over the corresponding carboxylic acid analog (logP = 1.24–1.97; ionized at pH 7.4) [6][7]. The 0.68–1.41 logP differential (4.8× to 25.7× theoretical partition coefficient difference) directly impacts compound behavior in reverse-phase chromatography, lipid bilayer permeability assays, and CNS penetration predictions. Procurement decisions for blood-brain barrier permeability studies or assays conducted in lipophilic environments should favor the ester form; aqueous formulation requirements may favor the carboxylic acid [8].

MAGL Inhibitor Scaffold Exploration: Reversible Mechanism Chemical Probe Development

Research programs investigating reversible (non-covalent) MAGL inhibition should consider this compound as a structural analog within the optimized 4-chlorobenzoylpiperidine class. Published SAR demonstrates that iterative optimization of this scaffold achieved a 13.2-fold potency improvement from lead CL6a (Ki = 8.6 μM) to optimized derivative 17b (Ki = 0.65 μM) [9]. The compound's piperidine-3-carboxylate ester motif aligns with the pharmacophore requirements for reversible MAGL inhibition identified by Granchi et al., distinguishing it from irreversible carbamate-based inhibitors (e.g., JZL184, IC50 = 8 nM) that carry distinct side-effect profiles [9][10]. Procurement for MAGL-focused medicinal chemistry programs should be guided by this class-level SAR evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.